5-{[(1-methyl-1H-pyrazol-4-yl)methyl]amino}-5-oxopentanoic acid
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Overview
Description
5-{[(1-methyl-1H-pyrazol-4-yl)methyl]amino}-5-oxopentanoic acid is a compound that features a pyrazole ring, which is a five-membered ring containing two nitrogen atoms. Pyrazoles are known for their versatility in organic synthesis and medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-{[(1-methyl-1H-pyrazol-4-yl)methyl]amino}-5-oxopentanoic acid typically involves the reaction of 1-methyl-1H-pyrazole-4-carbaldehyde with an appropriate amine and a carboxylic acid derivative. The reaction conditions often include the use of solvents such as ethanol and catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve multi-step synthesis processes that are optimized for large-scale production. These methods often include the use of automated reactors and continuous flow systems to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
5-{[(1-methyl-1H-pyrazol-4-yl)methyl]amino}-5-oxopentanoic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles and electrophiles depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
5-{[(1-methyl-1H-pyrazol-4-yl)methyl]amino}-5-oxopentanoic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with various biological activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 5-{[(1-methyl-1H-pyrazol-4-yl)methyl]amino}-5-oxopentanoic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
1-Phenyl-3-methyl-5-aminopyrazole: Another pyrazole derivative with similar structural features.
5-Hydroxy-1-methyl-1H-pyrazole: A compound with a hydroxyl group on the pyrazole ring.
3-Methyl-1-phenyl-1H-pyrazol-5-amine: A pyrazole derivative with a phenyl group attached.
Uniqueness
5-{[(1-methyl-1H-pyrazol-4-yl)methyl]amino}-5-oxopentanoic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C10H15N3O3 |
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Molecular Weight |
225.24 g/mol |
IUPAC Name |
5-[(1-methylpyrazol-4-yl)methylamino]-5-oxopentanoic acid |
InChI |
InChI=1S/C10H15N3O3/c1-13-7-8(6-12-13)5-11-9(14)3-2-4-10(15)16/h6-7H,2-5H2,1H3,(H,11,14)(H,15,16) |
InChI Key |
VCIXOVCPWYASGJ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C=N1)CNC(=O)CCCC(=O)O |
Origin of Product |
United States |
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